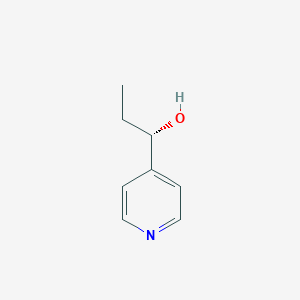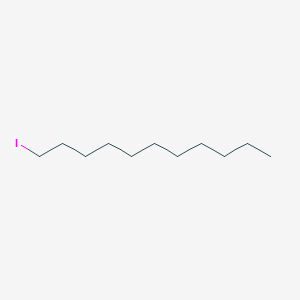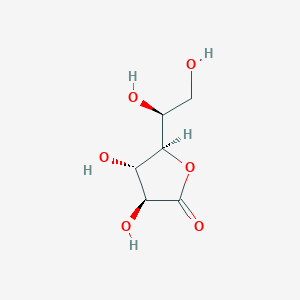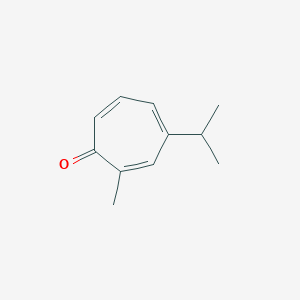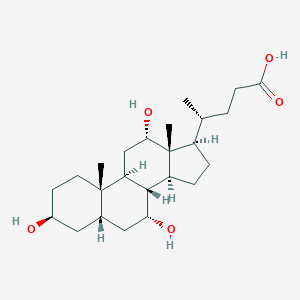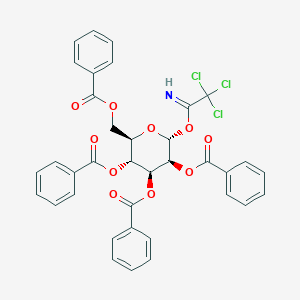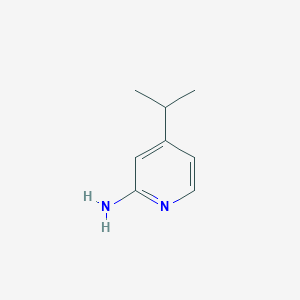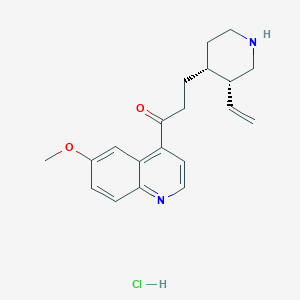![molecular formula C10H15NO3 B118590 [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate CAS No. 61865-50-7](/img/structure/B118590.png)
[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate is a chemical compound with a unique structure that includes an acetamido group and a cyclopentene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentene derivatives.
Acetamidation: Introduction of the acetamido group is achieved through acylation reactions.
Esterification: The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetamido and ester groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate involves its interaction with specific molecular targets. The acetamido group and the ester functionality play crucial roles in its reactivity and interactions. The compound may act by binding to enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
[(1S,4R)-4-tert-Butoxycarbonylamino-cyclopent-2-en-1-yl]methyl acetate: Similar structure with a tert-butoxycarbonylamino group.
[(1S,4R)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol]: Contains a cyclohexene ring and different functional groups.
特性
CAS番号 |
61865-50-7 |
|---|---|
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC名 |
[(1R,4S)-4-acetamidocyclopent-2-en-1-yl]methyl acetate |
InChI |
InChI=1S/C10H15NO3/c1-7(12)11-10-4-3-9(5-10)6-14-8(2)13/h3-4,9-10H,5-6H2,1-2H3,(H,11,12)/t9-,10+/m0/s1 |
InChIキー |
NUVGPCPCBFRPHQ-VHSXEESVSA-N |
SMILES |
CC(=O)NC1CC(C=C1)COC(=O)C |
異性体SMILES |
CC(=O)N[C@H]1C[C@H](C=C1)COC(=O)C |
正規SMILES |
CC(=O)NC1CC(C=C1)COC(=O)C |
同義語 |
cis-(+/-)-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]-acetamide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


